Tetrabutylammonium fluoride trihydrate
Overview
Description
Tetrabutylammonium fluoride (TBAF) is a chemical reagent widely used in organic synthesis, particularly in the introduction of fluorine into organic molecules. It serves as a source of fluoride ion, which is a key component in various chemical reactions, including nucleophilic substitutions and deprotections of silyl ethers.
Synthesis Analysis
The synthesis of fluoropyridines via the fluorodenitration reaction is facilitated by TBAF under mild conditions. This reaction is particularly efficient for 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups for the reaction to proceed effectively. TBAF is also used in the synthesis of phosphorus(V) fluorides from phosphorus(V) chlorides, providing a direct conversion and isolation of the fluorides in very good yields .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure of TBAF trihydrate, it is related to tetramethylammonium fluoride tetrahydrate, which has a hydrogen-bonded ionic/water framework. This framework consists of four-coordinated fluoride ions and three-coordinated water molecules, with the tetramethylammonium ions occupying voids within this structure . By analogy, TBAF trihydrate may have a similar hydrogen-bonded structure.
Chemical Reactions Analysis
TBAF is not only used for fluorination reactions but also for promoting regioselective 1,3-cycloaddition of carbanions, leading to the formation of substituted pyrrolidines. In the presence of trifluoroacetic acid, TBAF can catalyze the formation of azomethine ylides, which then undergo cycloaddition to yield different regioisomers . Additionally, TBAF in combination with tetrabutylammonium bromide and cesium fluoride can catalyze the trifluoromethylation and cyclization of o-aralkynylaryl aldehydes to produce trifluoromethyl group-containing phthalans .
Physical and Chemical Properties Analysis
TBAF is known to be hygroscopic and can form stable hydrates. The semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride is an efficient reagent system for the synthesis of organofluorine compounds through fluoride-ion exchange with organohalides. This system offers a convenient alternative to anhydrous TBAF for the preparation of organofluorine compounds . The hydrates of related compounds, such as tetramethylammonium fluoride, have been studied, revealing complex solid-liquid relationships and the importance of stoichiometry and temperature in the formation and stability of these hydrates .
Scientific Research Applications
Deprotection and Transesterification in Nucleotide Triesters
Tetrabutylammonium fluoride is effective in removing protective groups from nucleotides and exchanging them with other groups, offering a route to various phosphate esters. It's particularly useful in the synthesis of unique nucleotide analogues, although conditions can affect the outcomes (Ogilvie & Beaucage, 1979).
Synthesis of 5-Substituted 1H-Tetrazoles
Acting as a catalyst in the cycloaddition reaction of organic nitriles with trimethylsilyl azide, Tetrabutylammonium fluoride aids in forming 5-substituted 1H-tetrazoles under solventless conditions, providing high yields under mild conditions (Amantini et al., 2004).
Fluoride Source for Silicon-Carbon Bond Cleavage
It serves as a fluoride source for cleaving silicon-carbon bonds, creating carbanions that couple with various electrophiles. It offers advantages over other fluoride sources due to its anhydrous nature, solubility, and lower basicity (Pilcher & DeShong, 1996).
Deprotection of Vinyl Bromides
Tetrabutylammonium fluoride is a mild and efficient base for dehydrobromination of vinyl bromides, converting them to terminal acetylenes with high yield, showing tolerance to water presence (Okutani & Mori, 2007).
Purification of Oligoribonucleotides
It has been used in the purification process of chemically synthesized RNA, improving the synthesis quality and yield, and proving effective in biologically active RNA production (Sproat et al., 1995).
Catalysis in Organic Synthesis
Tetrabutylammonium fluoride is a catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, showing good yields and tolerating a variety of aryl functional groups (Chintareddy et al., 2011).
Opening of Epoxides with Thiols
It catalyzes the opening of epoxides with thiols, producing β-hydroxy thioethers with high yields and regioselectivity (Albanese, Landini, & Penso, 1994).
Synthesis of Cellulose Acetate
The solvent dimethyl sulfoxide/tetrabutylammonium fluoride trihydrate is used for acetylation of cellulose, producing cellulose acetate with varying degrees of substitution, impacted by the concentration of Tetrabutylammonium fluoride (Ass, Frollini, & Heinze, 2004).
Safety And Hazards
Future Directions
TBAF is a widely used reagent in organic syntheses. It finds practical utility in the removal of silyl protecting groups . The discovery of its anhydrous form made it possible for more nucleophilic fluorination reactions . It also plays an important role in the synthesis of calix arene−carbazole polymers . Future research might provide a means of accessing new [F(HF)n]− species that might be of theoretical and experimental interest .
properties
IUPAC Name |
tetrabutylazanium;fluoride;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPTXBCIDSFGBF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H42FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471191 | |
Record name | Tetrabutylammonium fluoride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium fluoride trihydrate | |
CAS RN |
87749-50-6 | |
Record name | Tetrabutylammonium fluoride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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